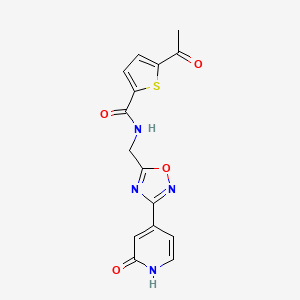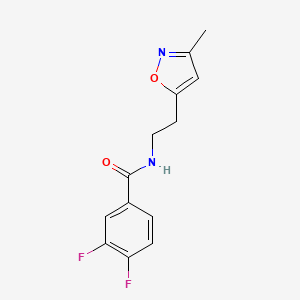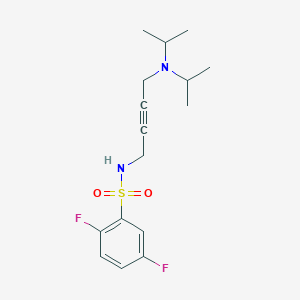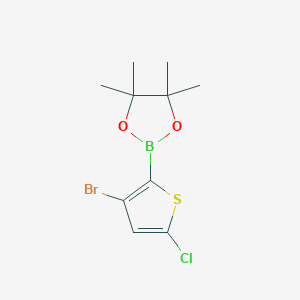![molecular formula C22H24O5 B2764333 Diethyl 2-{[3-(4-ethylphenoxy)phenyl]methylene}malonate CAS No. 866154-79-2](/img/structure/B2764333.png)
Diethyl 2-{[3-(4-ethylphenoxy)phenyl]methylene}malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds, like Diethyl phenylmalonate, typically involves a Claisen condensation with diethyl oxalate and ethyl phenylacetate followed by decarbonylation . This indirect method is often used because aryl halides are relatively weaker electrophiles than alkyl halides and thus poorly alkylate diethyl malonate . Methods using Caesium carbonate and copper (I) iodide have been developed to overcome this difficulty .Aplicaciones Científicas De Investigación
Comprehensive Analysis of Diethyl 2-{[3-(4-ethylphenoxy)phenyl]methylene}malonate Applications
Diethyl 2-{[3-(4-ethylphenoxy)phenyl]methylene}malonate is a chemical compound with potential applications across various scientific fields. Below is a detailed analysis of its applications in six distinct areas of research:
Medicine: Potential Therapeutic Agent: In the medical field, this compound has shown promise as a potential therapeutic agent. Its structure suggests that it could be useful in molecular docking studies, which are crucial for drug design and discovery . The presence of benzofuran within its structure indicates that it may have applications as an anti-diabetic and anti-cancer agent, as benzofuran derivatives are known to exhibit these activities .
Agriculture: Plant Growth and Protection: While direct applications in agriculture are not extensively documented, the chemical properties of Diethyl 2-{[3-(4-ethylphenoxy)phenyl]methylene}malonate suggest it could be synthesized for use in plant growth and protection. Its potential role in the synthesis of other compounds, such as pesticides or herbicides, could be explored further.
Material Science: Electronic and Optical Applications: This compound has been studied for its dielectric properties, which are essential in the development of electronic filters. Its negative photoconductive nature and the ability to form single crystals make it a candidate for use in thermal, optical, and mechanical applications within material science .
Environmental Science: Eco-Friendly Catalysts: In environmental science, the focus is on finding eco-friendly catalysts for chemical reactions. Diethyl 2-{[3-(4-ethylphenoxy)phenyl]methylene}malonate could be investigated for its catalytic properties, especially in reactions that are benign to the environment .
Energy Production: High-Frequency Conversion Material: The compound’s structural properties suggest it could be useful in photonics, particularly as a high-frequency conversion material. This application is significant in the context of energy production, where efficient conversion materials are constantly sought after .
Chemical Synthesis: Intermediate for Complex Molecules: Finally, in chemical synthesis, Diethyl 2-{[3-(4-ethylphenoxy)phenyl]methylene}malonate serves as an intermediate for the synthesis of more complex molecules. Its reactivity with Grignard reagents, for instance, could be harnessed to create a variety of indole derivatives with broad biological activities .
Propiedades
IUPAC Name |
diethyl 2-[[3-(4-ethylphenoxy)phenyl]methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O5/c1-4-16-10-12-18(13-11-16)27-19-9-7-8-17(14-19)15-20(21(23)25-5-2)22(24)26-6-3/h7-15H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEPGHIGRRYGLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=CC=CC(=C2)C=C(C(=O)OCC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-{[3-(4-ethylphenoxy)phenyl]methylene}malonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}indoline](/img/structure/B2764250.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2764251.png)
![1-(2,5-Dimethylphenyl)-4-{[4-(5-methyl-1,3,4-oxadiazol-2-yl)-2-thienyl]sulfonyl}piperazine](/img/structure/B2764252.png)

![2-[(3R,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidin-3-yl]acetic acid](/img/structure/B2764256.png)
![6-(2-Methoxy-5-methylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2764257.png)





![3-(3-methoxyphenyl)-1-methyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2764266.png)
![2,3-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide](/img/structure/B2764271.png)
![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2764272.png)